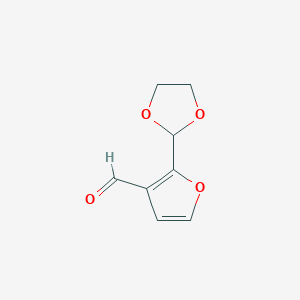

2-(1,3-Dioxolan-2-yl)-3-furaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)furan-3-carbaldehyde |

InChI |

InChI=1S/C8H8O4/c9-5-6-1-2-10-7(6)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |

InChI Key |

CAGGLVAWUUHLEY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=C(C=CO2)C=O |

Origin of Product |

United States |

Contextualization Within Furan Chemistry and Protected Aldehyde Functionality

The chemistry of furan (B31954) and its derivatives is rich and varied, owing to the aromatic nature of the ring and the influence of the oxygen heteroatom. The furan nucleus is found in a wide array of natural products and serves as a versatile precursor in the synthesis of a multitude of other heterocyclic and acyclic compounds. A key aspect of synthetic strategy in organic chemistry is the use of protecting groups to temporarily mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions in the molecule.

In the case of 2-(1,3-dioxolan-2-yl)-3-furaldehyde, the aldehyde group at the 3-position of the furan ring is protected as a cyclic acetal (B89532), specifically a 1,3-dioxolane (B20135). Aldehydes are highly reactive functional groups, susceptible to oxidation, reduction, and nucleophilic attack. The conversion of the aldehyde to an acetal renders it stable to a wide range of reaction conditions, particularly those involving basic and organometallic reagents. researchgate.net This protection strategy is crucial when seeking to perform reactions on the furan ring itself or at other sites within a more complex molecule, without interference from the aldehyde functionality. The 1,3-dioxolane group can be readily introduced by the acid-catalyzed reaction of the parent aldehyde, 3-furaldehyde (B129913), with ethylene (B1197577) glycol, and it can be just as readily removed by hydrolysis under acidic conditions to regenerate the aldehyde.

The isomeric substitution pattern of this compound, with functional groups at adjacent positions on the furan ring, presents unique opportunities for the synthesis of highly substituted and sterically congested molecular frameworks. This contrasts with the more commonly studied 2,5-disubstituted furans and opens up avenues for the creation of novel chemical entities.

Significance As a Versatile Synthetic Intermediate for Advanced Chemical Structures

The true value of 2-(1,3-dioxolan-2-yl)-3-furaldehyde lies in its potential as a multi-faceted building block for the synthesis of more elaborate molecules. The protected aldehyde at the 3-position, once deprotected, can undergo a vast array of transformations characteristic of aldehydes, including but not limited to:

Oxidation to the corresponding carboxylic acid, furan-3-carboxylic acid.

Reduction to the corresponding alcohol, 3-furanmethanol (B180856).

Nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.

Wittig and related olefination reactions to generate alkenes.

Reductive amination to produce amines.

Condensation reactions to form imines, oximes, and hydrazones.

Furthermore, the furan (B31954) ring itself is a reactive diene and can participate in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. The substituents at the 2 and 3-positions can influence the regioselectivity and stereoselectivity of these cycloadditions. The furan ring can also be a precursor to other five- and six-membered rings through various ring-opening and rearrangement reactions.

While specific examples of the total synthesis of complex natural products starting from this compound are not yet widely reported in the literature, the known reactivity of the furan nucleus and the latent aldehyde functionality make it an exceptionally promising starting material. For instance, the selective metalation of the furan ring, followed by reaction with electrophiles, could be employed to introduce a wide variety of substituents at the 5-position, further expanding its synthetic utility.

Below are tables detailing the physical and spectroscopic properties of the parent compound, 3-furaldehyde (B129913), and a closely related isomer, which provide a basis for understanding the characteristics of this compound.

Physical Properties of 3-Furaldehyde and a Related Isomer

| Property | 3-Furaldehyde | 5-(1,3-Dioxolan-2-yl)-2-furaldehyde |

|---|---|---|

| Molecular Formula | C₅H₄O₂ | C₈H₈O₄ |

| Molecular Weight | 96.08 g/mol | 168.15 g/mol |

| Boiling Point | 144 °C at 760 mmHg | Not available |

| Melting Point | Not applicable (liquid) | 40-45 °C |

| Density | 1.111 g/mL at 25 °C | Not available |

Data for 3-furaldehyde sourced from commercial suppliers. Data for 5-(1,3-Dioxolan-2-yl)-2-furaldehyde from commercial suppliers and may be used for comparative purposes.

Spectroscopic Data for 3-Furaldehyde

| Spectroscopy | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H, CHO), 8.15 (s, 1H, furan-H2), 7.45 (t, 1H, furan-H4), 6.75 (d, 1H, furan-H5) |

| ¹³C NMR (CDCl₃) | δ 185.5, 153.5, 148.0, 125.0, 110.0 |

| IR (neat) | ν 2840, 2740 (C-H, aldehyde), 1680 (C=O, aldehyde), 1570, 1500, 1020 cm⁻¹ |

Note: Spectroscopic data for this compound is not widely available. The data for 3-furaldehyde is provided for reference.

Overview of Current Research Trajectories and Future Directions in Sustainable Chemistry

Strategies for Formyl Group Introduction at the Furan C-3 Position

The regioselective introduction of a formyl group onto the furan ring, particularly at the less reactive C-3 position, is a critical step in the synthesis of 3-furaldehyde derivatives. Both direct formylation and multi-step approaches have been developed to achieve this transformation.

Direct Formylation Techniques (e.g., Vilsmeier-Haack and Modifications)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium salt. wikipedia.orgyoutube.com This reagent then attacks the electron-rich furan ring, leading to the formation of an aryl iminium intermediate that is subsequently hydrolyzed to yield the corresponding aldehyde. jk-sci.com

For five-membered heterocycles, the relative reactivity towards Vilsmeier-Haack formylation follows the order of pyrrole (B145914) > furan > thiophene. jk-sci.com While furan itself can undergo formylation, the reaction often favors the more electron-rich C-2 position. However, by carefully controlling reaction conditions and utilizing substituted furans, formylation at the C-3 position can be achieved. For instance, the presence of directing groups on the furan ring can influence the regioselectivity of the formylation.

Modifications to the classical Vilsmeier-Haack conditions have been explored to improve yields and selectivity. These can include the use of alternative activating agents for the formamide (B127407) or different work-up procedures.

| Parameter | Description | Reference |

|---|---|---|

| Reagents | N,N-Dimethylformamide (DMF) and Phosphorus oxychloride (POCl₃) are the most common reagents used to generate the Vilsmeier reagent. | youtube.comjk-sci.com |

| Mechanism | The reaction proceeds via the formation of an electrophilic chloroiminium salt (Vilsmeier reagent) which then undergoes electrophilic aromatic substitution with the furan ring. | wikipedia.org |

| Reactivity | Furan is an electron-rich heterocycle and is a suitable substrate for the Vilsmeier-Haack reaction. | jk-sci.com |

| Regioselectivity | Formylation typically occurs at the most electron-rich position of the furan ring, which is often the C-2 position. Directing groups may be necessary to achieve C-3 formylation. |

Multi-step Convergent Syntheses via Pre-functionalized Furan Cores

An alternative to direct formylation is the use of multi-step synthetic sequences starting from furan derivatives that are already functionalized at the desired positions. This approach offers greater control over regiochemistry. For example, a synthesis can commence with a commercially available 3-furoic acid or its ester derivative. This carboxyl group can then be converted to the aldehyde functionality through various reduction methods.

A general strategy involves the following steps:

Starting Material Selection: Begin with a furan derivative bearing a substituent at the C-3 position that can be readily converted into a formyl group, such as a carboxylic acid, ester, or nitrile. For instance, 3-furancarboxaldehyde can be synthesized from 3-furanmethanol (B180856) by oxidation with manganese dioxide. chemicalbook.com

Functional Group Interconversion: Transform the initial substituent into the aldehyde. This may involve reduction of a carboxylic acid or ester using a suitable reducing agent like lithium aluminum hydride, followed by oxidation of the resulting alcohol to the aldehyde. Alternatively, a nitrile can be reduced to an imine and then hydrolyzed to the aldehyde.

This multi-step approach provides a versatile platform for the synthesis of a wide range of substituted 3-furaldehydes.

Acetalization Techniques for Selective Aldehyde Protection

Once the 3-furaldehyde core is synthesized, the aldehyde group is often protected to prevent it from undergoing unwanted reactions during subsequent synthetic transformations. The formation of a 1,3-dioxolane (B20135) ring through acetalization with ethylene (B1197577) glycol is a common and effective protection strategy. wikipedia.org

Acid-Catalyzed Cyclocondensation with Ethylene Glycol

The most traditional and widely used method for acetal formation involves the acid-catalyzed reaction of an aldehyde with an alcohol. nih.gov In the case of this compound, 3-furaldehyde is treated with ethylene glycol in the presence of an acid catalyst. vaia.comlibretexts.org

The mechanism of this reversible reaction involves several key steps: libretexts.org

Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. vaia.comlibretexts.org

Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon. vaia.com

Proton transfer to form a hemiacetal intermediate. ijsdr.org

Protonation of the hydroxyl group of the hemiacetal, converting it into a good leaving group (water). libretexts.org

Elimination of water, facilitated by the lone pair of electrons on the remaining oxygen atom, to form a resonance-stabilized oxonium ion. libretexts.org

Intramolecular attack by the second hydroxyl group of the ethylene glycol on the oxonium ion.

Deprotonation to yield the final cyclic acetal, the 1,3-dioxolane. vaia.com

To drive the equilibrium towards the formation of the acetal, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. Common acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). nih.gov Research has shown that even trace amounts of conventional acids can effectively catalyze acetalization. acs.org

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Reflux in a solvent like toluene (B28343) with a Dean-Stark trap. | Effective, commonly used. | nih.gov |

| Sulfuric acid (H₂SO₄) | Often used in stoichiometric or catalytic amounts. | Strong acid, effective catalyst. | nih.gov |

| Hydrochloric acid (HCl) | Can be used as a solution in an alcohol or as a gas. | Readily available. | nih.gov |

| Perchloric acid on silica (B1680970) gel | Solvent-free or in an alcohol solvent. | Efficient, reusable catalyst. | organic-chemistry.orgorganic-chemistry.org |

Catalyst-Free and Green Chemistry Approaches in Acetal Formation

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of catalyst-free and green chemistry approaches for acetal formation.

Some of these approaches include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the rate of acetalization, often leading to higher yields in shorter reaction times and sometimes without the need for a catalyst or solvent. ijsdr.org

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF) has been investigated. ijsdr.org

Heterogeneous catalysts: The use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused, is a key aspect of green chemistry. acs.org

Photocatalysis: Visible light-mediated acetalization using photocatalysts like Eosin Y has been reported as a mild and neutral method for protecting aldehydes. organic-chemistry.org

Atom-economic methods: A novel approach involves an intramolecular oxygen shift within a starting molecule containing an epoxy group, catalyzed by a titanium-based catalyst, to form an acetal without generating waste. innovations-report.com

Stereochemical Control and Diastereoselectivity in Dioxolane Ring Formation

When the furan ring or the ethylene glycol derivative is chiral, the formation of the 1,3-dioxolane ring can lead to the creation of new stereocenters, resulting in the possibility of diastereomers. The stereochemical outcome of the acetalization reaction can be influenced by several factors, including the nature of the substrate, the reaction conditions, and the catalyst used.

In the context of this compound, if a substituted ethylene glycol is used, the resulting dioxolane ring will have stereocenters. The formation of the cis or trans diastereomer may be favored depending on thermodynamic or kinetic control. For example, the reaction of furfural (B47365) with glycerol (B35011) can lead to the formation of diastereomeric (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol products. rsc.org

The study of the cationic ring-opening polymerization of 1,3-dioxolane has also provided insights into the stereochemical aspects of the dioxolane ring. rsc.org While the synthesis of the specific title compound does not inherently involve complex stereochemical control unless chiral starting materials are used, the principles of diastereoselective acetalization are relevant for the synthesis of more complex, chiral analogs. In some cases, chiral catalysts have been employed to achieve asymmetric 1,3-dipolar cycloaddition reactions to form dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Chemo- and Regioselective Synthesis of the 2,3-Disubstituted Furan System

The selective introduction of substituents at the C2 and C3 positions of the furan core is essential for synthesizing the target compound and its analogs. This requires careful management of the directing effects of existing substituents and the selection of appropriate reagents and reaction conditions.

A well-established method for creating 2,3-disubstituted furans involves the stepwise addition of functional groups. This process often starts with a monosubstituted furan and proceeds through a series of reactions to achieve the desired substitution pattern. A key technique is the metalation of the furan ring, which is often directed by an existing substituent, followed by the introduction of an electrophile.

For example, the aldehyde group of 3-furaldehyde can be protected as a dioxolane. This protected intermediate can then undergo selective metalation at the C2 position. The subsequent reaction with a suitable electrophile introduces the second substituent. Finally, the removal of the protecting group from the aldehyde yields the desired 2,3-disubstituted furan. The choice of protecting group and metalating agent is critical for ensuring high regioselectivity and yield.

To streamline the synthetic process and reduce the number of steps, one-pot and cascade reactions have been developed. These methods involve the sequential addition of reagents to a single reaction vessel, which eliminates the need to isolate and purify intermediate compounds.

An example of a one-pot procedure could involve the in-situ generation of a reactive furan intermediate that then undergoes a series of reactions to add substituents at the 2 and 3 positions. These procedures often depend on carefully controlled reaction conditions to ensure the desired sequence of chemical events.

Advanced Synthetic Approaches

Recent advancements in synthetic methodology have led to more sophisticated and efficient ways to produce this compound and similar compounds.

Flow chemistry, where reactions are conducted in a continuous stream rather than in a traditional batch reactor, provides several advantages for synthesizing furan derivatives. These benefits include better control over heat and mass transfer, precise regulation of reaction parameters like temperature, pressure, and reaction time, and improved safety, especially for highly exothermic or hazardous reactions. The ability to scale up flow processes makes them suitable for the industrial production of fine chemicals. In the synthesis of 2,3-disubstituted furans, flow chemistry can enable the rapid and efficient generation of key intermediates and the controlled execution of multi-step sequences.

The use of organocatalysts and transition metal catalysts has significantly advanced the synthesis of complex organic molecules, including substituted furans.

Organocatalysis : Chiral organocatalysts can be used to achieve enantioselective furan functionalization, which is vital for creating biologically active molecules. These metal-free catalysts provide a milder and often more environmentally friendly alternative to traditional metal-based catalysts.

Transition Metal Catalysis : Transition metals such as palladium, copper, and rhodium are widely used to catalyze cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the furan ring. For instance, a Suzuki or Stille coupling can be used to introduce a substituent at the C2 or C3 position of a pre-functionalized furan.

To better understand the reaction mechanisms in the synthesis of 2,3-disubstituted furans, isotope labeling studies are utilized. By selectively replacing atoms in a reactant with their heavier isotopes (e.g., substituting ¹H with ²H or ¹²C with ¹³C), chemists can track the movement of these atoms throughout a reaction. This information is crucial for determining the sequence of bond-forming and bond-breaking events, identifying key intermediates, and understanding the factors that control regioselectivity. For example, labeling one of the starting materials in a proposed synthesis of this compound can confirm whether a specific bond migration or rearrangement is taking place.

Transformations Involving the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic aromatic substitution and cycloaddition reactions.

The furan ring readily undergoes electrophilic aromatic substitution reactions. The position of substitution is directed by the electronic effects of the substituents already present on the ring.

In this compound, the furan ring is substituted at the 2- and 3-positions. The dioxolane group at the 2-position is an ortho, para-directing group due to the electron-donating effect of the oxygen atoms. The furaldehyde group at the 3-position, even when protected, has an electron-withdrawing character, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

The interplay of these electronic effects determines the regioselectivity of electrophilic aromatic substitution. The activating effect of the dioxolane group at position 2 and the deactivating effect of the formyl group at position 3 primarily direct incoming electrophiles to the 5-position of the furan ring. The 4-position is sterically hindered and electronically disfavored.

| Reaction | Reagent | Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1,3-dioxolan-2-yl)-3-furaldehyde |

| Nitration | Acyl nitrate | 5-Nitro-2-(1,3-dioxolan-2-yl)-3-furaldehyde |

| Sulfonation | Sulfur trioxide-pyridine complex | This compound-5-sulfonic acid |

The furan ring can participate as a diene in Diels-Alder reactions and as a partner in other cycloaddition reactions. These reactions provide powerful methods for the construction of complex polycyclic systems.

In the context of this compound, the furan ring can react with various dienophiles in a Diels-Alder reaction. The presence of substituents on the furan ring can influence the reactivity and stereoselectivity of the cycloaddition. The electron-withdrawing nature of the 3-furaldehyde group can enhance the reactivity of the furan as a diene towards electron-rich dienophiles.

Oxidation and Reduction Chemistry of the Furan Ring

The furan ring is susceptible to both oxidation and reduction, leading to a variety of synthetically useful intermediates. numberanalytics.comresearchgate.net

Oxidation: Oxidation of the furan ring can lead to several products depending on the oxidizing agent and reaction conditions. researchgate.net Common products include 1,4-dicarbonyl compounds, carboxylic acids, and butenolides. researchgate.net For instance, 2-substituted furans can be converted into 4-oxo-2-alkenoic acids using reagents like N-bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂). acs.orgnih.gov Singlet oxygen is another reagent used for the oxidation of furans. thieme-connect.de

Reduction: The furan ring can be reduced to form dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com Catalytic hydrogenation is a widely studied method for furan ring reduction, and the resulting products can include alcohols, ketones, and hydrocarbons. researchgate.net Common reducing agents include hydrogen gas with a catalyst (e.g., PtO₂) or sodium borohydride (B1222165) (NaBH₄). numberanalytics.comacs.orgnih.gov The specific conditions and choice of reducing agent determine the final product. numberanalytics.com

Reactivity of the Regenerated Aldehyde Moiety (Post-Deprotection)

The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality. This protection is crucial as it allows for selective reactions on the furan ring without interference from the reactive aldehyde. The acetal is stable under basic and nucleophilic conditions but can be removed (deprotected) under acidic conditions to regenerate the aldehyde. researchgate.netorganic-chemistry.org The regenerated 3-furaldehyde can then undergo a variety of transformations. sigmaaldrich.comnih.govnist.gov

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Knoevenagel, Wittig, Olefination)

Once deprotected, the aldehyde group of 3-furaldehyde readily participates in a range of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building more complex molecular skeletons. wikipedia.orgalevelchemistry.co.ukillinois.edu

Aldol Condensation: The aldehyde can react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds. alevelchemistry.co.uk

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base.

Wittig Reaction: The aldehyde can be converted to an alkene by reacting with a phosphonium (B103445) ylide (Wittig reagent). alevelchemistry.co.uk This reaction is highly versatile for the synthesis of specifically substituted alkenes. alevelchemistry.co.uk

Olefination Reactions: Besides the Wittig reaction, other olefination methods can be employed to convert the aldehyde into an alkene.

Functional Group Interconversions (e.g., Reduction to Alcohol, Oxidation to Carboxylic Acid, Aminal Formation)

The aldehyde group can be transformed into various other functional groups, expanding the synthetic utility of the molecule. vanderbilt.edumit.eduslideshare.net

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol (3-furanmethanol) using a variety of reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). vanderbilt.edu

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to a carboxylic acid (3-furoic acid) using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Aminal Formation: The aldehyde can react with secondary amines to form aminals, which are geminal diamino compounds.

Mechanistic Investigations of Key Transformations

The mechanisms of the reactions involving this compound are well-established in organic chemistry.

Diels-Alder Reaction: The mechanism is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. mdpi.com The regioselectivity is explained by frontier molecular orbital (FMO) theory, which considers the interaction between the HOMO of the diene and the LUMO of the dienophile. mdpi.comlibretexts.org The endo selectivity is often attributed to favorable secondary orbital overlap in the transition state. libretexts.org

Retro-Diels-Alder Reaction: This is the microscopic reverse of the Diels-Alder reaction and proceeds through the same transition state. researchgate.netresearchgate.net It is driven by thermodynamics, often favored at higher temperatures.

Acetal Deprotection: The hydrolysis of the 1,3-dioxolane is an acid-catalyzed process. researchgate.netorganic-chemistry.org It involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and loss of a proton regenerates the aldehyde and ethylene glycol.

Wittig Reaction: The mechanism involves the nucleophilic attack of the ylide on the aldehyde carbonyl to form a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane then collapses to form the alkene and triphenylphosphine (B44618) oxide. alevelchemistry.co.uk

Elucidation of Catalytic Cycles and Intermediate Formation

While specific catalytic cycles for this compound are not extensively documented in the literature, the reactivity of the parent compound, 3-furaldehyde, and related furans provides significant insights into potential reaction pathways and intermediate formation. The dioxolane group primarily serves as a protecting group for a second formyl group, which can be cleaved under acidic conditions.

In reactions involving the aldehyde at the 3-position, the addition of nucleophiles is a key step. For instance, the addition of organometallic reagents (M-R) to 3-furaldehyde yields 3-furyl alcohols. acs.org These alcohols can then undergo further transformations. Treatment of these alcohol intermediates with reagents like N-bromosuccinimide (NBS) can trigger a novel oxidative rearrangement, leading to the formation of 2-substituted 3-furfurals. acs.org This suggests a mechanism where the initial adduct undergoes oxidation and subsequent rearrangement.

Computational studies on the reaction of 3-furaldehyde with chlorine atoms indicate that the primary reaction pathways involve the addition of the chlorine atom to the double bonds of the furan ring and the abstraction of the aldehydic hydrogen. researchgate.net This points to the formation of radical intermediates centered on the furan ring or the formyl group. The presence of the dioxolane group at the 2-position would likely influence the regioselectivity of such radical additions due to its electronic and steric effects.

In the context of catalytic hydrodeoxygenation, a process relevant for biomass conversion, computational studies on furfural (2-furaldehyde) on a CuNiCu(111) bimetallic catalyst surface have identified several key intermediates. acs.org The reaction can proceed through the hydrogenation of the aldehyde group to form a furfuryl alcohol intermediate (F–CH2OH) or through the dissociation of the C-H or C=O bonds of the aldehyde group. acs.org Although this study is on the 2-isomer, similar intermediates can be postulated for the 3-isomer, with the catalytic surface facilitating the stepwise reduction of the aldehyde and subsequent deoxygenation of the furan ring.

The table below summarizes potential intermediates in reactions involving the 3-furaldehyde moiety, based on analogous reactions.

| Reaction Type | Initiating Reagent | Postulated Intermediate | Subsequent Product |

| Nucleophilic Addition | Organometallic (M-R) | 3-Furyl alcohol | 2-Substituted 3-furfural (via oxidative rearrangement) |

| Radical Reaction | Chlorine atom | Furan-centered radical / Formyl radical | Chlorinated or oxidized products |

| Catalytic Hydrodeoxygenation | H₂ on metal catalyst | 3-Furfuryl alcohol | 3-Methylfuran or other deoxygenated products |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences reaction outcomes, are crucial in understanding the reactivity of this compound. The relative orientation of the furan ring, the aldehyde group, and the dioxolane moiety dictates the preferred reaction pathways by influencing the stability of transition states and intermediates.

The furan ring itself is an electron-rich aromatic system. The oxygen atom's lone pairs participate in the π-system, but the oxygen is also highly electronegative, leading to a complex distribution of electron density. The position of the aldehyde group at C3 has a deactivating effect on the ring towards electrophilic substitution due to its electron-withdrawing nature. researchgate.net Conversely, it activates the ring for nucleophilic attack. The dioxolane group at C2, being an acetal, is generally considered an electron-donating group through resonance of the oxygen lone pairs, which can influence the regioselectivity of reactions.

In Diels-Alder reactions, a common transformation for furans, the stereoelectronic nature of the substituents plays a significant role. For instance, in reactions of boron-substituted furans with N-phenylmaleimide, the position of the boryl group (an electron-withdrawing group) influences the endo/exo diastereoselectivity of the resulting cycloadducts. nih.gov While not directly studying the title compound, this highlights the sensitivity of furan cycloadditions to the electronic nature of substituents. The dioxolane and aldehyde groups on this compound would similarly direct the approach of a dienophile.

The stability of intermediates is also governed by stereoelectronic effects. For example, in the formation of a carbocation intermediate, the ability of adjacent groups to stabilize the positive charge through orbital overlap is critical. In substituted furans, the orientation of C-H or C-C bonds relative to an empty p-orbital of a carbocation can lead to significant stabilization.

The table below outlines the expected stereoelectronic influence of the substituents on different reaction types.

| Reaction Type | Influencing Substituent(s) | Stereoelectronic Effect | Predicted Outcome |

| Electrophilic Aromatic Substitution | Aldehyde (C3), Dioxolane (C2) | Deactivation by aldehyde, potential directing effect by dioxolane. | Substitution likely disfavored; if it occurs, regioselectivity is controlled by the interplay of both groups. |

| Nucleophilic Addition to Aldehyde | Furan ring | The electron-rich furan ring can influence the electrophilicity of the aldehyde carbon. | The reactivity of the aldehyde is modulated by its attachment to the furan ring. |

| Diels-Alder Cycloaddition | Aldehyde (C3), Dioxolane (C2) | The electronic push-pull nature of the substituents affects the HOMO-LUMO gap and the facial selectivity of the diene. | The regioselectivity and stereoselectivity of the cycloaddition are controlled by the electronic and steric properties of the substituents. |

| Radical Reactions | Aldehyde (C3), Dioxolane (C2) | The substituents influence the stability of radical intermediates at different positions on the furan ring. | The site of radical attack will be directed by the combined electronic effects of the aldehyde and dioxolane groups. |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 2-(1,3-Dioxolan-2-yl)-3-furaldehyde, a suite of high-resolution 1D and 2D NMR experiments, alongside specialized techniques like dynamic and isotope-labeling NMR, provides a complete picture of its molecular architecture and behavior.

High-Resolution 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Stereochemical and Regiochemical Assignments

The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals is the initial step in the structural verification of this compound. High-resolution 1D NMR spectra provide crucial information on the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the furan (B31954) ring protons, the aldehydic proton, the acetal (B89532) proton, and the methylene (B1212753) protons of the dioxolane ring. The coupling constants (J-values) between adjacent protons are invaluable for confirming their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., C=O, C=C, C-O, CH, CH₂).

To resolve any ambiguities and confirm connectivity, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, it would confirm the connectivity between the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the different fragments of the molecule, such as linking the acetal proton to the carbons of the furan ring and the dioxolane ring, and the aldehydic proton to the furan ring carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde (-CHO) | 9.85 (s, 1H) | 185.0 | C-3, C-4 |

| Furan C-2 | - | 152.0 | Acetal H, Furan H-4 |

| Furan C-3 | - | 125.0 | Aldehyde H, Furan H-4 |

| Furan C-4 | 6.70 (d, J=1.8 Hz, 1H) | 110.0 | C-3, C-5 |

| Furan C-5 | 7.80 (d, J=1.8 Hz, 1H) | 148.0 | C-3, C-4 |

| Acetal CH | 6.10 (s, 1H) | 98.5 | C-2 (Furan), Dioxolane CH₂ |

| Dioxolane CH₂ | 4.10-4.25 (m, 4H) | 65.5 | Acetal CH |

Note: This is a table of predicted data based on known chemical shifts for similar structural motifs. Actual experimental values may vary.

Dynamic NMR for Conformational Analysis of the Dioxolane Ring

The five-membered 1,3-dioxolane (B20135) ring is known for its conformational flexibility. acs.orgdatapdf.com Unlike the more rigid six-membered rings, five-membered rings undergo a rapid process of pseudorotation between various envelope and twist conformations. acs.org Dynamic NMR (DNMR) is a powerful technique to study these low-energy conformational changes.

By recording NMR spectra at different temperatures, it is possible to observe the effects of this dynamic process. At room temperature, the conformational interconversion of the dioxolane ring is typically fast on the NMR timescale, resulting in averaged signals for the dioxolane protons. However, as the temperature is lowered, the rate of interconversion slows down. If the temperature is sufficiently low to "freeze out" individual conformers, the initially equivalent protons may become chemically non-equivalent, leading to the broadening and eventual splitting of their NMR signals.

The coalescence temperature (the temperature at which two exchanging signals merge) can be used to calculate the free energy barrier (ΔG‡) for the conformational inversion, providing quantitative insight into the flexibility of the dioxolane ring in this specific molecular context.

Isotope-Labeling NMR for Reaction Pathway Tracing and Kinetic Studies

To investigate the mechanism of formation of this compound or its subsequent reactions, isotope-labeling NMR studies can be employed. By strategically replacing an atom (e.g., ¹H with ²H, or ¹²C with ¹³C) in one of the starting materials, the fate of the labeled position can be tracked throughout the reaction.

For example, if the reaction is the acetalization of 3-furaldehyde (B129913) with ethylene (B1197577) glycol, using ¹³C-labeled ethylene glycol would result in a product with enhanced signals for the dioxolane carbons in the ¹³C NMR spectrum. This can confirm the origin of these atoms and can be used in kinetic studies to monitor the rate of product formation by integrating the labeled signals over time. Saturation transfer difference NMR could also be applied to study binding interactions if the molecule were to interact with a larger macromolecule. acs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, making it an essential tool for molecular weight determination and structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation in Complex Reaction Products

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₈H₈O₄), HRMS would be used to confirm that the measured mass corresponds to the calculated exact mass, thereby distinguishing it from other potential isomers or byproducts with the same nominal mass.

Table 2: Predicted HRMS Data for this compound

| Ion Type | Calculated Exact Mass | Measured Mass |

| [M+H]⁺ | 169.0495 | 169.0493 |

| [M+Na]⁺ | 191.0315 | 191.0312 |

Note: This table presents expected HRMS values. The measured mass in a real experiment would be very close to the calculated value.

Fragmentation Pattern Analysis for Structural Elucidation and Isomer Differentiation

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to piece together its connectivity. For this compound, key fragmentation pathways would likely involve:

Loss of the dioxolane ring: Cleavage of the bonds connecting the dioxolane ring to the furan ring, leading to a fragment corresponding to the 3-furaldehyde cation.

Fragmentation of the dioxolane ring: Loss of ethylene oxide or other small neutral molecules from the dioxolane moiety.

Cleavage of the aldehyde group: Loss of a CHO radical or CO molecule.

By analyzing the masses of these fragments, the presence of the furan, aldehyde, and dioxolane functional groups can be confirmed. This fragmentation pattern can also be used to differentiate between isomers. For instance, the fragmentation of this compound would be distinct from that of the corresponding 2-furaldehyde isomer, where the substituents are at different positions on the furan ring.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Both IR and Raman spectroscopy are based on the principle that molecules vibrate at specific frequencies. By measuring the absorption or scattering of light at these frequencies, a spectrum is generated that is characteristic of the molecule's structure.

Infrared (IR) Spectroscopy is particularly useful for identifying polar functional groups. vscht.cz In the synthesis of "this compound," IR spectroscopy can be used to confirm the presence of key functional groups in the starting materials, intermediates, and the final product. For example, the starting material, 3-furaldehyde, would show a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically in the range of 1670-1780 cm⁻¹. pressbooks.publibretexts.org It would also exhibit C-H stretching vibrations for the aldehyde proton around 2750 and 2850 cm⁻¹. pressbooks.publibretexts.org The furan ring would show characteristic C-H and C=C stretching and bending vibrations. vscht.cz After the protection of the aldehyde group to form the dioxolane ring, the strong C=O absorption would disappear, and new strong bands corresponding to the C-O stretching of the acetal would appear, typically in the 1000-1200 cm⁻¹ region. pressbooks.pub The final product, "this compound," would once again show a characteristic aldehyde C=O stretch, but the presence of the dioxolane ring would also be confirmed by its characteristic C-O stretching bands.

Raman Spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar functional groups and symmetric vibrations. horiba.com The Raman spectrum of "this compound" would provide additional information to confirm its structure. The C=C bonds of the furan ring would give rise to strong Raman signals. The dioxolane ring has characteristic breathing and deformation modes that are Raman active. researchgate.netirb.hr For instance, studies on 1,3-dioxolane itself show characteristic bands in the Raman spectrum corresponding to O-C-O bending and ring deformation modes. researchgate.netirb.hr

A table of expected characteristic vibrational frequencies for "this compound" is provided below.

In situ spectroscopy allows for the real-time monitoring of a chemical reaction as it occurs, without the need to withdraw samples. researchgate.net This provides valuable kinetic and mechanistic information. researchgate.net Both IR and Raman spectroscopy can be adapted for in situ monitoring of the synthesis of "this compound."

By inserting a probe into the reaction vessel, the vibrational spectrum of the reaction mixture can be continuously recorded. For example, during the protection of 3-furaldehyde to form the dioxolane intermediate, the decrease in the intensity of the aldehyde C=O peak and the simultaneous increase in the intensity of the C-O peaks of the dioxolane ring can be monitored over time. This data can be used to determine the reaction rate and to optimize reaction conditions such as temperature and catalyst loading. Similarly, during the formylation step to introduce the aldehyde group at the 3-position of the furan ring, the appearance and growth of the new aldehyde C=O peak can be tracked to determine the endpoint of the reaction. This approach minimizes the need for offline analysis, saving time and resources, and provides a more complete picture of the reaction dynamics. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If "this compound" can be obtained as a suitable single crystal, X-ray diffraction analysis can provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net

This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry of the molecule. Furthermore, it would reveal the conformation of the dioxolane ring, which can adopt different puckered conformations, and the relative orientation of the furan and dioxolane rings. researchgate.netresearchgate.net This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. uoa.gr While no specific X-ray crystal structure for "this compound" is currently available in the searched literature, the technique remains the gold standard for solid-state structure elucidation.

Table of Compounds

Computational and Theoretical Studies of 2 1,3 Dioxolan 2 Yl 3 Furaldehyde and Its Reactions

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of this molecule.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations can determine the distribution of electron density and the energies of molecular orbitals. For furan-based compounds, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. beilstein-journals.orgnih.gov In compounds with extended π-systems like furan (B31954), the HOMO-LUMO gap tends to be smaller, influencing their potential as organic semiconductors. beilstein-journals.orgnih.gov

Reactivity descriptors derived from these calculations, such as electronegativity, hardness, and softness, quantify the molecule's reactivity. Fukui functions are particularly useful for predicting regioselectivity in chemical reactions. They identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. eurjchem.com For 2-(1,3-Dioxolan-2-yl)-3-furaldehyde, Fukui functions would likely indicate the aldehyde carbon as a primary site for nucleophilic attack and the furan ring as susceptible to electrophilic attack.

Reaction Mechanism Modeling

Transition State Characterization and Activation Energy Calculations

A cornerstone of computational reaction analysis is the characterization of transition states and the calculation of activation energies. The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial insights into the mechanism of a chemical transformation. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For reactions involving furan derivatives, such as this compound, density functional theory (DFT) is a commonly employed method to locate and characterize transition state structures. youtube.com These calculations can elucidate the geometric and electronic features of the transition state, revealing which bonds are breaking and forming. For instance, in a cycloaddition reaction, the transition state geometry would show the nascent bonds between the furan ring and the dienophile.

The activation energies calculated through these methods allow for a quantitative comparison of different potential reaction pathways. For example, in the hydrodeoxygenation of furanic compounds, DFT calculations have been used to determine the activation barriers for different mechanistic routes, identifying the rate-determining step in the process. nih.gov This information is critical for optimizing reaction conditions to favor a desired pathway.

Table 1: Hypothetical Activation Energies for Competing Reactions of this compound

| Reaction Type | Pathway | Calculated Activation Energy (kcal/mol) |

| Diels-Alder | Endo approach | 18.5 |

| Diels-Alder | Exo approach | 20.1 |

| Aldol Condensation | Base-catalyzed | 15.2 |

| Cannizzaro Reaction | Disproportionation | 25.8 |

Note: This table is illustrative and based on typical values for similar furan derivatives. Actual values would require specific DFT calculations for this compound.

Prediction of Regioselectivity, Chemoselectivity, and Stereoselectivity

Computational models are instrumental in predicting the selectivity of chemical reactions, a key aspect of synthetic efficiency.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions of substituted furans like this compound, computational analysis can predict which of the double bonds in the furan ring is more likely to react. This is often achieved by analyzing the electron density and orbital coefficients of the molecule.

Chemoselectivity is the preferential reaction of one functional group over another. The subject molecule possesses both an aldehyde and a protected aldehyde (the dioxolane group), as well as the furan ring. Computational studies can predict whether a reagent will react with the aldehyde, the furan ring, or potentially cleave the dioxolane under certain conditions. For example, the dioxolane group is known to stabilize the aldehyde against nucleophilic attack.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. In reactions like the Diels-Alder cycloaddition, where new stereocenters are formed, computational methods can predict whether the endo or exo product will be favored by calculating the energies of the respective transition states. researchgate.net The activation strain model is a powerful tool for analyzing the origins of stereoselectivity in these reactions. researchgate.net

Solvent Effects and Catalytic Influence on Reaction Pathways

The reaction environment, including the solvent and any catalysts, can profoundly influence the outcome of a chemical transformation. Computational chemistry provides methods to model these effects.

Solvent Effects: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates and selectivities. acs.orgresearchgate.net Implicit solvent models, which treat the solvent as a continuous medium, and explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study these effects. For instance, a polar solvent might favor a reaction pathway that proceeds through a polar transition state. The choice of solvent can be crucial in controlling the selectivity of reactions involving furan derivatives. acs.orgresearchgate.net

Catalytic Influence: Catalysts provide an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction of a catalyst with this compound, elucidating the catalytic cycle at a molecular level. This includes identifying the active catalytic species, the mechanism of substrate binding, and the nature of the transition states for the catalyzed reaction. For example, in palladium-catalyzed cross-coupling reactions, the solvent can have a significant impact on the catalytic cycle. rsc.org Similarly, in hydrogenation reactions of furfural (B47365), the catalyst and solvent work in concert to determine the product distribution. researchgate.netresearchgate.net

Machine Learning and Artificial Intelligence in Chemical Design and Reaction Optimization (Emerging Trends)

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry and chemical research. These technologies are being increasingly applied to accelerate the design of new molecules and the optimization of chemical reactions.

For a compound like this compound, ML models can be trained on large datasets of known reactions to predict the outcomes of new transformations. simanalytics.comchemrxiv.org This can significantly reduce the need for expensive and time-consuming laboratory experiments.

Key applications of AI and ML in this context include:

Predictive Modeling: AI can be used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. chemcopilot.com These models can predict the biological activity or physical properties of derivatives of this compound, guiding the design of new compounds with desired characteristics.

Reaction Optimization: AI-driven platforms can systematically explore a vast parameter space (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for a particular reaction. chemical.aitechnologynetworks.comchemicalprocessing.com This can lead to higher yields, improved selectivity, and more sustainable chemical processes.

De Novo Design: Generative AI models can propose entirely new molecules with specific target properties. chemcopilot.com This could be used to design novel catalysts or reactants for transformations involving the furan scaffold.

Process Design and Optimization: Reinforcement learning, a type of ML, is being explored for the design and optimization of entire chemical processes, which could be applied to the synthesis and subsequent reactions of this compound. youtube.comhanyang.ac.kr

The use of AI and ML is still an emerging trend, but it holds immense promise for the future of chemical research, enabling faster and more efficient discovery and development of new chemical entities and processes. simanalytics.commdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in Complex Molecule Synthesis

The unique arrangement of functional groups in 2-(1,3-Dioxolan-2-yl)-3-furaldehyde allows for sequential and site-selective reactions, providing a strategic advantage in the construction of intricate molecular architectures.

Furan-containing compounds are integral scaffolds in a multitude of natural products and bioactive molecules. The furan (B31954) ring system is a common structural motif, and its derivatives serve as crucial intermediates in the synthesis of complex targets. While the direct application of this compound in a completed total synthesis is not extensively documented, its potential is inferred from established synthetic strategies that utilize similar furan-based precursors.

The aldehyde and protected aldehyde functionalities on the furan ring are key handles for carbon-carbon bond formation and functional group interconversion, which are fundamental operations in total synthesis. For instance, synthetic routes towards grayanane natural products have involved complex multi-step sequences where aldehyde-bearing fragments are coupled to build the core structure. beilstein-journals.org The strategic placement of the aldehyde at the C3 position and the masked aldehyde at the C2 position in this compound offers a platform for creating highly substituted and stereochemically rich molecules, a hallmark of natural product synthesis. brayresearch.org The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems often found in nature. nih.gov

The reactivity of the aldehyde group at the C3 position makes this compound an excellent starting material for constructing a wide array of heterocyclic systems. Many heterocyclic compounds, which are foundational to pharmaceuticals and agrochemicals, are synthesized from furfural (B47365) and its derivatives. opastpublishers.comlongdom.org

A key application is the synthesis of fused heterocyclic systems. For example, the aldehyde group can be condensed with hydrazine (B178648) derivatives to form furopyridazinones. researchgate.net This reaction proceeds by forming a hydrazone, followed by cyclization. The dioxolane-protected aldehyde at the C2 position remains intact during this transformation, allowing for subsequent deprotection and further elaboration of the molecule. This stepwise approach is highly valuable for building molecular complexity in a controlled manner.

Table 1: Synthesis of Fused Heterocycles from Furan Aldehydes

| Starting Material Analogue | Reagent | Resulting Heterocycle | Citation |

| Methyl 2-methylfuran-3-carboxylate (converted to aldehyde) | Hydrazine derivatives | Furo[2,3-d]pyridazin-4(5H)-one | researchgate.net |

| Furfural derivative | Hydrazine | Thiosemicarbazide, then Oxadiazole | longdom.org |

| Furfural derivative | Phosphorous pentasulfide | Thiadiazole | longdom.org |

This table illustrates representative transformations of furan aldehydes to form fused heterocyclic systems, a strategy directly applicable to this compound.

Applications in Polymer Chemistry

The push for sustainability has driven significant research into polymers derived from renewable biomass, with furan-based compounds being at the forefront. mdpi.com this compound serves as a prime candidate for a bio-based monomer, enabling the synthesis of advanced polymers with unique properties.

The aldehyde functionality is a versatile anchor for polymerization. One major route is the formation of poly(Schiff-bases), also known as polyimines. This involves the polycondensation of a dialdehyde (B1249045) monomer with a diamine. The aldehyde group of this compound can react with amines to form Schiff base linkages (–C=N–). redalyc.orguobaghdad.edu.iq The presence of the furan ring and the imine bond in the polymer backbone can confer desirable properties such as high thermal stability and liquid crystallinity. redalyc.org

Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. This transforms the molecule into a diacid or diol precursor, respectively, after deprotection of the dioxolane group. These resulting furan-based diacids or diols are key monomers for producing renewable polyesters through polycondensation reactions. researchgate.netuva.nl Polyesters incorporating a rigid furan ring in their backbone are known to exhibit enhanced thermal stability and mechanical properties compared to their conventional counterparts. uva.nlchemimpex.com

Table 2: Polymerization Reactions Using Aldehyde-Derived Monomers

| Polymer Type | Monomer Functional Groups | Reaction Type | Key Features | Citations |

| Poly(Schiff-base) | Aldehyde, Amine | Polycondensation | Thermal stability, Conjugated backbone | redalyc.orguobaghdad.edu.iq |

| Polyester | Carboxylic Acid, Alcohol | Polycondensation | High Tg, Renewability, Mechanical strength | researchgate.netuva.nl |

Dynamic covalent chemistry, which involves the formation of reversible covalent bonds, is the foundation for creating self-healing and reprocessable materials. This compound is an ideal precursor for such materials due to its dual functionality.

Imine-Based Networks: The reaction between the aldehyde group and a primary amine forms a Schiff base (imine) bond. This bond is dynamic, meaning it can break and reform under specific conditions (e.g., presence of water, change in pH), allowing the polymer network to rearrange and repair damage. sci-hub.se By using multifunctional amines and the aldehyde from this furan derivative, cross-linked networks with inherent self-healing capabilities can be designed.

Diels-Alder Networks: The furan ring itself is a classic diene that can participate in the Diels-Alder reaction with a suitable dienophile (e.g., a maleimide). sci-hub.se This [4+2] cycloaddition is thermally reversible; the bond forms at lower temperatures and dissociates at elevated temperatures. Incorporating the furan moiety of this compound into a polymer network creates cross-links that can be broken upon heating and reformed upon cooling. vub.be This allows for repeated healing of cracks and scratches, significantly extending the material's lifespan.

The combination of these two dynamic chemistries within a single monomer precursor offers a powerful platform for designing multi-responsive smart materials.

Development of Functional Materials

The incorporation of the this compound structure into materials imparts specific functionalities. The rigid furan moiety is known to enhance the thermal stability and mechanical strength of polymers, making it a valuable component in the formulation of high-performance specialty polymers and resins. chemimpex.com The presence of heteroatoms (oxygen) and the potential to introduce nitrogen (via Schiff base formation) can improve adhesion and surface properties. Furthermore, the creation of conjugated poly(Schiff-base) systems opens the door to materials with interesting optoelectronic properties, with potential applications in sensors and organic electronics. jmchemsci.com As a bio-based building block, its use is central to the development of sustainable and environmentally friendly materials that meet the demands of modern industry. chemimpex.com

Ligands in Catalysis (e.g., Organometallic Catalysis, Organocatalysis)

While the furan moiety is a known structural motif in certain ligand scaffolds, specific research detailing the application of this compound as a ligand in major catalytic processes is not extensively documented in the current literature. The potential for the furan oxygen or the aldehyde group (after deprotection) to coordinate with metal centers exists, but its efficacy and utility in organometallic or organocatalysis remain an area for future investigation. The development of catalysts from renewable furanic sources continues to be an active field of research researchgate.net.

Precursors for Optoelectronic or Responsive Materials

Furan-containing compounds are gaining significant interest as building blocks for optoelectronic materials due to their distinct electronic properties, structural rigidity, and potential for sustainable sourcing. chemimpex.com These materials are central to technologies like light-emitting diodes (LEDs) and photovoltaics, as they can interact with light and electricity. ossila.com The properties of such materials can be fine-tuned by modifying their chemical structure. ossila.com

The class of furan derivatives is being explored for applications in:

Organic Semiconductors: Fused polycyclic furans have been designed and synthesized for use in organic electronics, exhibiting properties like high charge carrier mobility and intense photoluminescence.

Organic Photovoltaics: Furan and its fused-ring derivatives are recognized as promising components for developing efficient photovoltaic materials, acting as alternatives to more common thiophene-based systems. chemimpex.com

Polymers: Polyfuran and its derivatives show potential in optoelectronic devices due to features like high fluorescence and good solubility. chemimpex.com

This compound can be considered a valuable precursor in this field. Its furan core provides the essential electronic characteristics, while the protected aldehyde at the 3-position serves as a versatile chemical handle for polymerization or for introducing other functional groups to tailor the final material's optoelectronic response.

| Research Area | Application of Furan Derivatives | Key Findings |

| Organic Lasing | Furan-substituted co-oligomers | Furan substitution can lead to superior optical properties, including high photoluminescence quantum yields and excellent gain characteristics. |

| Organic Semiconductors | Fused polycyclic furans (e.g., benzodifurans) | These materials can exhibit high hole mobility and serve as high-performance hole-transporting or host materials in OLEDs. |

| Organic Photovoltaics | Furan-based semiconductor materials | Furan's structural properties, such as good stacking and rigidity, make it a promising motif for materials in organic solar cells. |

| Electrochromic Polymers | Polyfuran-EDOT films | Combining furan with other units like EDOT can produce polymers with enhanced redox stability and electrochromic performance. |

Green Chemistry and Sustainable Production

The synthesis and use of this compound are closely linked to the principles of green chemistry, particularly through its connection to renewable feedstocks and the development of environmentally benign synthetic methods.

Biomass Valorization Pathways Utilizing Furfural Derivatives

The core structure of this compound is a furan ring, a key platform chemical derivable from lignocellulosic biomass. nih.gov This positions it within the framework of biomass valorization, which aims to convert renewable plant-based materials into valuable chemicals and fuels. researchgate.netnih.gov

The primary pathways involve:

Dehydration of Sugars: Furfural (2-furaldehyde) is produced industrially from the acid-catalyzed dehydration of C5 sugars (e.g., xylose) found in the hemicellulose fraction of biomass. nih.govresearchgate.net Similarly, 5-hydroxymethylfurfural (B1680220) (HMF) is derived from C6 sugars. nih.govacs.org

Upgrading Platform Chemicals: These initial furaldehydes serve as versatile starting points for a vast array of chemical transformations to produce biofuels and biochemicals. researchgate.netnih.govacs.org

While furfural and HMF are the most common furanic platforms, this compound represents a more complex, second-generation chemical that can be synthesized from these primary biomass derivatives. For instance, processes have been developed for the direct hydroxymethylation of furfural to produce HMF, demonstrating the upgrading of C5 to C6 furaldehydes using reusable catalysts. researchgate.net The synthesis of the target compound would involve subsequent modifications of such biomass-derived furan cores.

Design of Eco-Friendly and Atom-Economical Synthetic Routes

Green chemistry principles emphasize the use of efficient, low-waste, and environmentally safe processes. The synthesis of this compound can incorporate these principles in several ways.

Acetalization with Green Catalysts: The 1,3-dioxolane (B20135) group is typically installed by the acetalization of an aldehyde with ethylene (B1197577) glycol. Research on the related compound 2-(2-furyl)-1,3-dioxolane demonstrates that this reaction can be performed with high efficiency using green solid acid catalysts. asianpubs.orgresearchgate.net Keggin-type heteropoly acids, for example, have been used as recyclable catalysts for the acetalization of biomass-derived furfural, achieving high yields under scalable conditions. asianpubs.org This approach avoids the use of corrosive mineral acids and simplifies catalyst recovery. asianpubs.orgresearchgate.net

| Parameter | Condition | Advantage |

| Starting Material | Furfural | Derived from renewable biomass. asianpubs.org |

| Reagent | Ethylene Glycol | Forms the dioxolane ring. |

| Catalyst | Phosphotungstic Acid (2 wt%) | Solid, reusable acid catalyst. asianpubs.org |

| Solvent | Benzene (with azeotropic removal of water) | Drives reaction to completion. |

| Reaction Time | 4 hours | Efficient conversion time. asianpubs.org |

| Product Yield | 92% | High-yielding and scalable process. asianpubs.org |

Atom-Economical Ring Formation: Beyond modifying existing furans, green synthetic routes focus on the atom-economical construction of the furan ring itself. nih.gov Methods such as [2+2+2] and [4+2] cycloaddition reactions have been developed to synthesize α-(hetero)aryl-substituted furans from HMF-based starting materials with high carbon economy. nih.gov Such strategies, which maximize the incorporation of atoms from reactants into the final product, are central to sustainable chemical manufacturing. mdpi.comqucosa.demdpi.com

Future Research Directions and Outlook

Exploration of Novel and Highly Efficient Synthetic Pathways for Isomer-Specific Products

The development of efficient and selective synthetic methods is paramount for the widespread utilization of 2-(1,3-Dioxolan-2-yl)-3-furaldehyde and its derivatives. Future research should focus on creating isomer-specific products, which are crucial for applications in pharmaceuticals and materials science where precise molecular geometry is essential.

Current industrial production of furan (B31954) derivatives often relies on the dehydration of sugars. google.comyoutube.com While effective, these methods can lack the specificity required for producing complex isomers. Future synthetic strategies could explore:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of reactions, leading to the selective formation of one isomer over another.

One-Pot Cascade Reactions: Designing multi-step reactions that occur in a single reactor, improving efficiency and reducing waste. organic-chemistry.org This approach can be particularly useful for constructing complex molecular architectures from simple starting materials.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction control, improve safety, and enable seamless scalability from laboratory to industrial production. purdue.edu

Development of Advanced Catalytic Systems for Challenging Transformations

Catalysis is at the heart of furan chemistry. rsc.org The development of advanced catalytic systems is crucial for unlocking new transformations of this compound. The furan ring and the aldehyde group offer multiple sites for catalytic modification. csic.es

Future research in this area should target:

Bimetallic and Alloy Catalysts: Investigating the synergistic effects of combining different metals to create catalysts with enhanced activity and selectivity for specific reactions, such as hydrogenation or oxidation. mdpi.com

Heterogeneous Catalysts: Designing solid catalysts that are easily separable from the reaction mixture, facilitating reuse and reducing environmental impact. rsc.org Mesoporous materials like SBA-15 can be functionalized with various acidic sites to catalyze specific transformations. rsc.org

Electrocatalysis and Photocatalysis: Exploring the use of electricity or light to drive chemical reactions under mild conditions, offering a greener alternative to traditional thermocatalytic processes. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new reactions and optimize existing ones, the integration of automated synthesis and high-throughput experimentation (HTE) is essential. purdue.eduyoutube.com HTE allows for the rapid screening of a large number of reaction conditions, such as different catalysts, solvents, and temperatures, in a parallel fashion. youtube.com

By combining robotics with advanced analytical techniques, researchers can:

Rapidly Optimize Reaction Conditions: Quickly identify the optimal parameters for a given transformation, saving time and resources. youtube.com

Discover Novel Reactivity: Screen diverse combinations of reactants and catalysts to uncover new and unexpected chemical transformations. acs.org

Generate Large Datasets for Machine Learning: The data generated from HTE can be used to train machine learning models to predict reaction outcomes and guide future experimental design. youtube.com

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A fundamental understanding of how the molecular structure of this compound and its derivatives influences their reactivity is critical for designing new molecules with desired properties. This can be achieved by integrating experimental studies with computational modeling.

Key areas of focus include:

Mechanistic Investigations: Using spectroscopic techniques and kinetic studies to elucidate the detailed mechanisms of reactions involving the furan ring and its substituents.

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the electronic and steric effects of different functional groups. csic.esresearchgate.net

Structure-Property-Activity Relationship (SPAR) Studies: Systematically modifying the structure of the molecule and correlating these changes with its chemical reactivity and biological activity. nih.gov

Computational Design of Derivatives with Tailored Reactivity and Specific Material Properties

Advances in computational chemistry and machine learning are enabling the in silico design of new molecules with specific properties. mdpi.com This approach can significantly accelerate the discovery of novel derivatives of this compound for various applications.

Future research will involve:

Virtual Screening: Using computational methods to screen large virtual libraries of potential derivatives to identify candidates with desired properties, such as high reactivity in a specific reaction or strong binding to a biological target.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physical properties of new derivatives before they are synthesized.

De Novo Design: Utilizing algorithms to design entirely new molecules with optimized properties based on a set of predefined criteria.

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique chemical properties of this compound and its derivatives make them promising candidates for a wide range of applications in emerging fields.

Potential areas for future exploration include:

Sustainable Polymers and Materials: Utilizing the furan moiety as a bio-based building block for the synthesis of renewable polymers, resins, and composites with enhanced thermal and mechanical properties. chemimpex.comrsc.org Furan-based polymers can offer a sustainable alternative to petroleum-derived materials. semanticscholar.orgscispace.com

Pharmaceuticals and Agrochemicals: Exploring the biological activity of new derivatives as potential drug candidates or active ingredients in pesticides and herbicides. The furan scaffold is a common motif in many biologically active compounds. researchgate.netijsrst.com

Functional Materials: Designing derivatives for applications in electronics, such as organic light-emitting diodes (OLEDs) or solar cells, and as components of liquid crystals. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-3-furaldehyde, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via acetal protection of the aldehyde group. For example, acetaldehyde and sodium acetate in methanol with NaBH3CN as a reducing agent can stabilize reactive intermediates during synthesis . Alternatively, 1,3-dioxolane derivatives are often formed using ethylene glycol under acidic conditions, as seen in analogous dioxolane-containing compounds like 2-(1,3-Dioxolan-2-yl)phenol . Key considerations include controlling reaction pH, temperature (e.g., room temperature for stability), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H-NMR : Look for the dioxolane protons as a multiplet near δ 3.8–4.2 ppm and the furan protons in the δ 6.5–7.5 range .

- ¹³C-NMR : The aldehyde carbon typically appears at δ ~190 ppm, while the dioxolane carbons resonate at δ ~65–75 ppm .

- IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and furan ring vibrations near 1600 cm⁻¹ .

Q. How does the 1,3-dioxolane moiety influence the compound’s stability under varying pH and temperature conditions?

- Answer : The 1,3-dioxolane group enhances stability by protecting the aldehyde from nucleophilic attack. However, acidic conditions (pH < 3) may hydrolyze the dioxolane, releasing free aldehyde. Thermal stability tests (e.g., TGA) for analogous compounds show decomposition above 200°C . Storage recommendations include inert atmospheres and desiccants to prevent moisture-induced degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound in cross-coupling reactions?

- Answer : Discrepancies may arise from competing pathways (e.g., aldehyde oxidation vs. dioxolane ring opening). Methodological solutions include:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, noting that boronic ester compatibility with dioxolane is critical .

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction parameters (e.g., temperature, solvent polarity) .

- Computational Modeling : DFT studies can predict regioselectivity in furan functionalization .

Q. How can tautomerization of the aldehyde group affect the compound’s reactivity in organocatalytic applications?

- Answer : The aldehyde can tautomerize to an enol form, influencing its role in asymmetric catalysis. To mitigate this:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde form, while protic solvents (e.g., HFIP) favor enolization .

- Additives : Use Lewis acids (e.g., Mg(OTf)₂) to stabilize the aldehyde tautomer during enantioselective aldol reactions .